molecular formula C7H7Cl2OP B8606874 Phosphonic dichloride, (2-methylphenyl)- CAS No. 62386-52-1

Phosphonic dichloride, (2-methylphenyl)-

Cat. No. B8606874
M. Wt: 209.01 g/mol
InChI Key: VSOKVZXEWFMKAB-UHFFFAOYSA-N
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Patent
US04632995

Procedure details

317 g (1.52 moles) of o-tolylphosphonic acid dichloride and 400 g (1.53 moles) of triphenylphosphane were stirred for 17 hours at 180° C. under an atmosphere of nitrogen. The mixture was then cooled and the triphenylphosphane oxide which had crystallized out was filtered off with suction. The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C. This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum). The dichloro-o-tolylphosphane was obtained at a yield of 50% of theory, at a 68.5% conversion of o-tolylphosphonic acid dichloride.
Quantity
317 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:10])([Cl:9])=[O:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:9][P:7]([Cl:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:11].[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:9])([Cl:10])=[O:8]

Inputs

Step One
Name
Quantity
317 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the triphenylphosphane oxide which had crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C
ADDITION
Type
ADDITION
Details
This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum)

Outcomes

Product
Name
Type
product
Smiles
ClP(C1=C(C=CC=C1)C)Cl
Name
Type
product
Smiles
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04632995

Procedure details

317 g (1.52 moles) of o-tolylphosphonic acid dichloride and 400 g (1.53 moles) of triphenylphosphane were stirred for 17 hours at 180° C. under an atmosphere of nitrogen. The mixture was then cooled and the triphenylphosphane oxide which had crystallized out was filtered off with suction. The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C. This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum). The dichloro-o-tolylphosphane was obtained at a yield of 50% of theory, at a 68.5% conversion of o-tolylphosphonic acid dichloride.
Quantity
317 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:10])([Cl:9])=[O:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:9][P:7]([Cl:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:11].[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:9])([Cl:10])=[O:8]

Inputs

Step One
Name
Quantity
317 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the triphenylphosphane oxide which had crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C
ADDITION
Type
ADDITION
Details
This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum)

Outcomes

Product
Name
Type
product
Smiles
ClP(C1=C(C=CC=C1)C)Cl
Name
Type
product
Smiles
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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